molecular formula C14H14BrN3O B5774375 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B5774375
M. Wt: 320.18 g/mol
InChI Key: XLZNIZTWUFBIBN-UHFFFAOYSA-N
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Description

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both pyrazole and indole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and indole intermediates separately, followed by their coupling through a condensation reaction.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Preparation of Indole Intermediate: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyrazole and indole intermediates. This can be achieved through a condensation reaction using reagents such as acetic anhydride or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules for drug discovery.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.

    1H-indole-3-carboxaldehyde: An indole derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its combined pyrazole and indole structures, offering a versatile scaffold for the development of novel compounds with enhanced biological activities and chemical properties.

Properties

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-9-12(15)13(16-17(9)2)14(19)18-8-7-10-5-3-4-6-11(10)18/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZNIZTWUFBIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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